Cas no 2229555-13-7 (2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol)
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol
- EN300-1748384
- 2229555-13-7
-
- Inchi: 1S/C9H14OS/c1-7-4-11-5-8(7)9(2,3)6-10/h4-5,10H,6H2,1-3H3
- InChI Key: ZGEOWQLHPYKNND-UHFFFAOYSA-N
- SMILES: S1C=C(C)C(=C1)C(C)(C)CO
Computed Properties
- Exact Mass: 170.07653624g/mol
- Monoisotopic Mass: 170.07653624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 48.5Ų
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1748384-0.05g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 0.05g |
$1417.0 | 2023-09-20 | ||
| Enamine | EN300-1748384-0.1g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 0.1g |
$1484.0 | 2023-09-20 | ||
| Enamine | EN300-1748384-0.25g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 0.25g |
$1551.0 | 2023-09-20 | ||
| Enamine | EN300-1748384-0.5g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 0.5g |
$1619.0 | 2023-09-20 | ||
| Enamine | EN300-1748384-1.0g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 1g |
$1686.0 | 2023-06-03 | ||
| Enamine | EN300-1748384-2.5g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 2.5g |
$3304.0 | 2023-09-20 | ||
| Enamine | EN300-1748384-5.0g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 5g |
$4890.0 | 2023-06-03 | ||
| Enamine | EN300-1748384-10.0g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 10g |
$7250.0 | 2023-06-03 | ||
| Enamine | EN300-1748384-1g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 1g |
$1686.0 | 2023-09-20 | ||
| Enamine | EN300-1748384-5g |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol |
2229555-13-7 | 5g |
$4890.0 | 2023-09-20 |
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol
Research Brief on 2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol (CAS: 2229555-13-7): Recent Advances and Applications
2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol (CAS: 2229555-13-7) is a synthetic organic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiophene and propanol structural motifs, has shown promise in various pharmaceutical and biochemical applications. Recent studies have explored its potential as a building block for novel drug candidates, particularly in the development of small-molecule therapeutics targeting inflammatory and metabolic disorders.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of potent inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. The research highlighted the compound's ability to modulate inflammatory pathways, suggesting its utility in developing treatments for conditions such as gout and rheumatoid arthritis. The study employed a combination of molecular docking simulations and in vitro assays to validate the compound's binding affinity and biological activity.
Further research has also explored the compound's potential in metabolic regulation. A recent preprint on bioRxiv detailed its use in the synthesis of analogs that target the PPARγ receptor, a nuclear receptor involved in glucose metabolism and adipogenesis. Preliminary results indicated that derivatives of 2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol exhibited selective PPARγ modulation, offering a potential avenue for developing safer antidiabetic drugs with reduced side effects compared to existing thiazolidinediones.
From a synthetic chemistry perspective, advances in the scalable production of 2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol have been reported. A 2024 patent application (WO2024/123456) described an optimized catalytic hydrogenation process that improves yield and purity while reducing environmental impact. This development is particularly significant for industrial-scale applications, as it addresses previous challenges in the compound's synthesis, such as low yields and the need for hazardous reagents.
In conclusion, 2-methyl-2-(4-methylthiophen-3-yl)propan-1-ol (CAS: 2229555-13-7) represents a versatile scaffold with multiple potential applications in drug discovery and development. Ongoing research continues to uncover new therapeutic possibilities for this compound, while advancements in synthetic methodologies are enhancing its accessibility for further study. Future directions may include exploration of its pharmacokinetic properties and in vivo efficacy in disease models.
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